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Compound of Interest

Compound Name: Bis-Bromoacetamido-PEG11

Cat. No.: B8114416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-Bromoacetamido-PEG11 is a homobifunctional crosslinking agent that has garnered

significant attention in the fields of bioconjugation, proteomics, and drug development. Its

structure features a hydrophilic 11-unit polyethylene glycol (PEG) spacer flanked by two

bromoacetamide groups. This unique architecture imparts desirable properties, including

enhanced water solubility and a defined spacer length, making it a versatile tool for covalently

linking molecules. The bromoacetamide functional groups exhibit high reactivity towards thiol

groups, forming stable thioether bonds, which is particularly useful for conjugating peptides,

proteins, and other thiol-containing biomolecules. This guide provides a comprehensive

overview of the physicochemical properties of Bis-Bromoacetamido-PEG11, detailed

experimental protocols for its characterization and application, and illustrates its utility in

advanced applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug

Conjugates (ADCs).

Physicochemical Properties
The physicochemical properties of Bis-Bromoacetamido-PEG11 are crucial for its handling,

reactivity, and performance in various applications. A summary of these properties is presented

in the table below.
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Property Value Reference

Chemical Formula C28H54Br2N2O13 [1][2]

Molecular Weight 786.6 g/mol [1][2]

Appearance Solid or viscous liquid [3]

Purity ≥95% [4][5]

Solubility

Soluble in water, DMSO, DMF,

DCM, Methylene Chloride,

Methanol, Acetonitrile

[6][7]

Reactivity

Reacts with thiols (sulfhydryl

groups) to form stable

thioether bonds.[4][5] Optimal

reactivity is observed at a pH

range of 7.5-8.5.[4]

Storage Conditions

Store at -20°C.[2][8] The

compound is hygroscopic and

should be protected from

moisture.[8]

Experimental Protocols
Characterization of Bis-Bromoacetamido-PEG11
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure and purity of

Bis-Bromoacetamido-PEG11.

Sample Preparation: Dissolve 5-10 mg of Bis-Bromoacetamido-PEG11 in a suitable

deuterated solvent (e.g., DMSO-d6 or CDCl3).

¹H NMR Analysis: The proton NMR spectrum is expected to show characteristic peaks for

the PEG backbone (a prominent signal around 3.5-3.7 ppm) and the bromoacetyl groups
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(protons adjacent to the bromine and carbonyl groups). The integration of these peaks can

be used to confirm the structure and assess purity.

¹³C NMR Analysis: Carbon NMR will provide further structural confirmation, with distinct

signals for the carbons in the PEG chain and the bromoacetamide moieties.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the crosslinker.

System: A reverse-phase HPLC system with a C18 column is suitable.

Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid)

is commonly used.

Detection: UV detection at a wavelength where the amide bonds absorb (e.g., 214 nm) can

be used.

Analysis: The purity is determined by the peak area of the main component relative to the

total peak area in the chromatogram.

3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Bis-Bromoacetamido-PEG11.

Technique: Electrospray ionization mass spectrometry (ESI-MS) is a common method.

Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g.,

acetonitrile/water) is infused into the mass spectrometer.

Analysis: The resulting mass spectrum should show a prominent peak corresponding to the

molecular ion of Bis-Bromoacetamido-PEG11.

Bioconjugation Protocol: Protein Crosslinking
This protocol outlines a general procedure for crosslinking thiol-containing proteins using Bis-
Bromoacetamido-PEG11.
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Materials:

Protein of interest (containing free thiol groups)

Bis-Bromoacetamido-PEG11

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5. Avoid

buffers containing primary amines (e.g., Tris) as they can have competing reactions at higher

pH.

Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if

disulfide bonds in the protein need to be reduced to generate free thiols.

Quenching Reagent: L-cysteine or β-mercaptoethanol.

Desalting column or dialysis cassette.

Procedure:

Protein Preparation:

Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

If reduction of disulfide bonds is necessary, add DTT or TCEP to a final concentration of

10-20 mM and incubate for 30-60 minutes at room temperature.

Remove the reducing agent using a desalting column or dialysis.

Crosslinking Reaction:

Prepare a stock solution of Bis-Bromoacetamido-PEG11 in an organic solvent like

DMSO or DMF.

Add the Bis-Bromoacetamido-PEG11 stock solution to the protein solution to achieve a

10- to 50-fold molar excess of the crosslinker over the protein. The optimal ratio should be

determined empirically.

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
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Quenching:

To stop the reaction, add the quenching reagent to a final concentration that is in molar

excess of the initial Bis-Bromoacetamido-PEG11 concentration.

Incubate for 15-30 minutes at room temperature.

Purification:

Remove excess crosslinker and quenching reagent by size-exclusion chromatography

(desalting column) or dialysis.

Analysis:

Analyze the crosslinked product using SDS-PAGE, which will show the formation of higher

molecular weight species.

Further characterization can be performed using mass spectrometry to identify the

crosslinked peptides.

Mandatory Visualizations
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PROTAC Components

PROTAC Synthesis

Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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